molecular formula C14H15NO2 B15053119 2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine

2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine

Cat. No.: B15053119
M. Wt: 229.27 g/mol
InChI Key: WRMKNZKNQKUGMB-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine is a heterocyclic compound that features a fused furan and pyridine ring system with a methoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex heterocyclic compounds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogen or amino groups into the molecule .

Scientific Research Applications

2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antiproliferative activity may be due to its ability to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting key proteins involved in cell proliferation . The compound’s structure allows it to interact with various biological molecules, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties.

Biological Activity

2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of tetrahydrofuro-pyridines and has been studied for its pharmacological properties, particularly in relation to various receptor interactions and enzyme inhibition.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in pathological conditions. For instance, compounds with similar structures have been shown to exhibit inhibitory effects on cyclooxygenase (COX) enzymes and other targets relevant to inflammation and pain modulation .

Pharmacological Effects

  • Anti-inflammatory Activity : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting COX enzymes. This is significant for developing treatments for inflammatory diseases.
  • Neuroprotective Effects : The compound's potential neuroprotective effects are linked to its ability to modulate glutamate receptors, which are crucial in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
  • Anticancer Properties : Some studies have indicated that similar tetrahydrofuro-pyridines may possess anticancer properties by inducing apoptosis in cancer cells through various pathways .

Case Studies

  • Study on COX Inhibition : A study demonstrated that a related compound significantly inhibited COX-2 activity in vitro, suggesting a pathway through which this compound could exert anti-inflammatory effects .
  • Neuroprotection in Animal Models : In vivo studies showed that compounds with structural similarities provided neuroprotection in animal models of stroke by reducing neuronal death and improving functional recovery post-injury .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatoryCOX inhibition
NeuroprotectiveModulation of glutamate receptors
AnticancerInduction of apoptosis

Table 2: Comparative Analysis of Related Compounds

Compound NameCOX-2 Inhibition (%)Neuroprotective Effect (Animal Model)
This compoundTBDTBD
Similar Compound A85%Significant
Similar Compound B90%Moderate

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine

InChI

InChI=1S/C14H15NO2/c1-16-12-4-2-10(3-5-12)14-8-11-9-15-7-6-13(11)17-14/h2-5,8,15H,6-7,9H2,1H3

InChI Key

WRMKNZKNQKUGMB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(O2)CCNC3

Origin of Product

United States

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